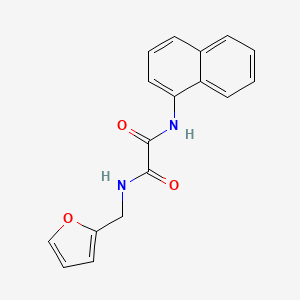

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide

CAS No.: 428840-15-7

Cat. No.: VC6395532

Molecular Formula: C17H14N2O3

Molecular Weight: 294.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 428840-15-7 |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.31 |

| IUPAC Name | N-(furan-2-ylmethyl)-N'-naphthalen-1-yloxamide |

| Standard InChI | InChI=1S/C17H14N2O3/c20-16(18-11-13-7-4-10-22-13)17(21)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,18,20)(H,19,21) |

| Standard InChI Key | LDANCNUGGDSEJY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide features a central oxalamide bridge () connecting two distinct moieties:

-

Furan-2-ylmethyl group: A five-membered oxygen-containing heterocycle substituted at the C2 position with a methylene linker.

-

Naphthalen-1-yl group: A fused bicyclic aromatic system attached via the nitrogen atom at the 1-position.

The compound’s SMILES notation () and InChIKey () confirm its stereoelectronic configuration .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 294.30 g/mol | |

| XLogP3 (lipophilicity) | 2.7 | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 5 |

The moderate lipophilicity (XLogP3 = 2.7) suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse formulation strategies .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely involves:

-

Oxalamide formation: Condensation of furan-2-ylmethylamine with naphthalen-1-ylamine using oxalyl chloride or diethyl oxalate under inert conditions.

-

Purification: Chromatographic techniques (e.g., silica gel column) to achieve >97% purity, as commercial suppliers emphasize high-precision manufacturing .

Industrial Production

Hangzhou MolCore BioPharmatech Co., Ltd., a leading supplier, produces the compound under ISO-certified conditions, highlighting its role as a critical intermediate in active pharmaceutical ingredient (API) development .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its dual aromatic systems for target engagement .

Materials Science

Its rigid structure and π-conjugated system make it a candidate for organic semiconductors and non-linear optical materials.

Comparative Analysis with Structural Analogs

The table below contrasts N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide with related oxalamides:

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| N1,N2-Bis(2-methylnaphthalen-1-yl)oxalamide | 2072108-77-9 | 368.4 g/mol | Symmetric naphthalene substitution |

| N1-(Furan-2-ylmethyl)-N2-(thiophen-2-yl)oxalamide | 2034499-38-0 | 344.4 g/mol | Thiophene replaces naphthalene |

The naphthalene moiety in N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide enhances aromatic stacking compared to thiophene analogs, potentially improving binding affinity in drug design .

Future Research Directions

-

Target identification: High-throughput screening to map protein interactions.

-

Structure-activity relationships (SAR): Modifying the furan/naphthalene ratio to optimize pharmacokinetics.

-

Formulation development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume